molecular formula C21H24N6O B2677365 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide CAS No. 1334375-45-9

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

Katalognummer B2677365
CAS-Nummer: 1334375-45-9
Molekulargewicht: 376.464
InChI-Schlüssel: QOSDKSDYYZGJDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This compound is also known as JNJ-40411813, and it is a selective antagonist of the kappa opioid receptor.

Wirkmechanismus

JNJ-40411813 works by selectively blocking the kappa opioid receptor. This receptor is involved in pain perception, and by blocking it, JNJ-40411813 may be able to reduce pain perception. Additionally, the kappa opioid receptor is also involved in other biological processes, such as stress response, addiction, and mood regulation. By blocking this receptor, JNJ-40411813 may also have potential applications in these areas.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a high affinity for the kappa opioid receptor, which is primarily found in the central nervous system. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception and have other effects on the central nervous system. Additionally, JNJ-40411813 has been shown to have a low affinity for other opioid receptors, which may reduce the risk of side effects associated with other opioid drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using JNJ-40411813 in lab experiments is that it is a selective antagonist of the kappa opioid receptor. This means that it can be used to specifically target this receptor without affecting other opioid receptors. Additionally, JNJ-40411813 has a high affinity for the kappa opioid receptor, which may increase its effectiveness in lab experiments. One limitation of using JNJ-40411813 in lab experiments is that it may not be effective in all biological processes. Additionally, the synthesis of JNJ-40411813 may be complex and time-consuming, which may limit its use in some lab settings.

Zukünftige Richtungen

There are several potential future directions for research involving JNJ-40411813. One area of research could focus on its potential applications as an analgesic. Additional studies could investigate its effectiveness in reducing pain perception in different types of pain, such as chronic pain or neuropathic pain. Another area of research could focus on its potential applications in other biological processes, such as stress response, addiction, and mood regulation. Additionally, future studies could investigate the safety and efficacy of JNJ-40411813 in clinical trials.

Synthesemethoden

The synthesis of JNJ-40411813 involves several steps, starting with the reaction of 6-bromo-1H-pyrazolo[3,4-d]pyrimidine with 4-aminopyridine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine. The next step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine with 1-(3-chloropropyl)piperidine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide. The final step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide with phenethylamine to yield 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide.

Wissenschaftliche Forschungsanwendungen

JNJ-40411813 has been studied for its potential applications in various biological processes. One of the primary areas of research has been its potential use as an analgesic. Studies have shown that JNJ-40411813 has a high affinity for the kappa opioid receptor, which is involved in pain perception. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception.

Eigenschaften

IUPAC Name

N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)25-21(28)18-9-5-11-26(14-18)19-13-20(23-15-22-19)27-12-6-10-24-27/h2-4,6-8,10,12-13,15-16,18H,5,9,11,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDKSDYYZGJDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.